molecular formula C8H8BNO3 B1419781 (4-Cyano-3-methoxyphenyl)boronic acid CAS No. 677777-45-6

(4-Cyano-3-methoxyphenyl)boronic acid

Cat. No. B1419781
CAS RN: 677777-45-6
M. Wt: 176.97 g/mol
InChI Key: YWZHJSBHFAFASK-UHFFFAOYSA-N
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Description

“(4-Cyano-3-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This method is applicable to the protodeboronation of activated benzylic substrates .


Molecular Structure Analysis

The molecular weight of “this compound” is 176.97 . Its IUPAC name is 4-cyano-3-methoxyphenylboronic acid .


Chemical Reactions Analysis

“this compound” can be used in Suzuki-Miyaura cross-coupling reactions . It can also be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Formation in Complex Chemical Reactions

(4-Cyano-3-methoxyphenyl)boronic acid plays a role in the formation of complex chemical structures. In a study by Nishihara, Nara, and Osakada (2002), this compound was involved in the formation of cationic rhodium complexes with new tetraarylpentaborates, indicating its utility in creating intricate molecular structures (Nishihara, Nara, & Osakada, 2002).

Role in Dye Synthesis

Barbon et al. (2014) reported the synthesis of a series of 3-cyanoformazanate boron difluoride dyes using derivatives of this compound. The study highlighted its role in creating dyes with tunable absorption, emission, and electrochemical properties, showcasing its potential in material science and coloration technology (Barbon et al., 2014).

Interaction with Aniline in Fluorescence Studies

Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives, including variants similar to this compound. Their research in alcohol environments revealed insights into conformational changes and intermolecular interactions, relevant in fluorescence-based analytical and diagnostic applications (Geethanjali et al., 2015).

Applications in Macrocycle Chemistry

Fárfan et al. (1999) described the preparation of macrocyclic compounds and dimeric boronates using aryl boronic acids, including 3-methoxyphenyl variants. This indicates the compound's importance in macrocycle chemistry, useful in creating cyclic molecules for potential pharmaceutical and material applications (Fárfan et al., 1999).

Photophysical Properties and Solvatochromism Studies

Muddapur et al. (2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid (closely related to the compound ) to understand its solvatochromic behavior. Such studies are essential for developing new materials with specific light-absorbing properties (Muddapur et al., 2016).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (4-Cyano-3-methoxyphenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The reaction is mild, functional group tolerant, and environmentally benign .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial process in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and an appropriate base, can significantly affect the efficacy of the reaction .

Safety and Hazards

“(4-Cyano-3-methoxyphenyl)boronic acid” is classified under GHS07 . It may cause respiratory irritation and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The Suzuki–Miyaura (SM) coupling reaction, which “(4-Cyano-3-methoxyphenyl)boronic acid” can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

properties

IUPAC Name

(4-cyano-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHJSBHFAFASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666778
Record name (4-Cyano-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677777-45-6
Record name B-(4-Cyano-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677777-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyano-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-methoxyphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 3-necked 1 L round-bottomed flask was equipped with an overhead stirrer, and a nitrogen line. The flask was charged with 45.56 g (215 mmol) of 4-bromo-2-methoxybenzonitrile, 64 mL (277 mmol) of tri-isopropylborate and 500 mL of THF. The solution was cooled to −78° C. in a dry-ice/acetone bath. n-Butyllithium (2.5M, 110 mL, 275 mmol) was added dropwise via addition funnel. The mixture was stirred for 30 minutes and 2N HCl was added. The mixture was stirred for an hour and poured into water. The mixture was extracted with Et2O. The organic solution was backextracted with 1N NaOH. The aqueous layer was washed with Et2O and acidified with conc. HCl. The mixture was extracted with Et2O. The organic extract was dried (MgSO4) and evaporated in vacuo to afford 20.77 g (55%) of the product as a white solid. 1H NMR (500 MHz, d6-DMSO) δ 7.68 (d, 1H), 7.59 (s, 1H), 7.47 (d, 1H), 3.95 (s, 3H).
Quantity
45.56 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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